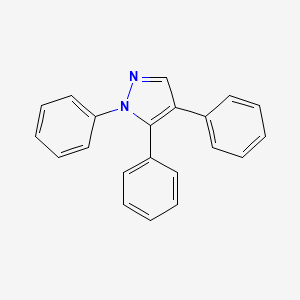

1,4,5-Triphenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4,5-Triphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C21H16N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,4,5-Triphenyl-1H-pyrazole derivatives have demonstrated considerable anticancer potential across various cancer types. Studies indicate that these compounds can inhibit the growth of cancer cells through multiple mechanisms.

Case Studies and Findings

- Breast Cancer : A study highlighted that certain derivatives showed significant antiproliferative activity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent effects (IC50 = 0.28 µM) .

- Lung Cancer : Research on pyrazole derivatives indicated their ability to induce apoptosis in A549 lung cancer cells, with some compounds showing IC50 values as low as 0.49 ± 0.07 µM .

- Colorectal and Renal Cancers : Compounds containing the 1H-pyrazole structure have been effective against colorectal and renal cancer cell lines, reflecting their broad-spectrum anticancer properties .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives are attributed to their ability to inhibit enzymes involved in inflammatory pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound derivatives, particularly concerning neurodegenerative disorders.

Research Insights

- Acetylcholinesterase Inhibition : Some derivatives have shown potent inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. For instance, a triphenyl-substituted pyrazole exhibited an IC50 value of 66.37 nM against AChE .

- Monoamine Oxidase Inhibition : The affinity of certain pyrazole analogs for monoamine oxidase-A (MAO-A) suggests their potential use in treating mood disorders by modulating neurotransmitter levels .

Synthesis and Characterization

The synthesis of this compound involves various methods that yield high purity and yield rates.

Synthesis Techniques

- Solvent-Free Methods : Recent advancements include solvent-free synthesis techniques that enhance yield and reduce environmental impact .

- Characterization Techniques : Compounds are typically characterized using NMR and IR spectroscopy to confirm their structures and purity levels .

Data Summary Table

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The phenyl substituents at positions 1, 4, and 5 undergo regioselective electrophilic substitutions. Key examples include:

Nitration

Reaction with concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para positions of the phenyl rings:

-

Reagents : HNO₃ (68%), H₂SO₄ (98%)

-

Conditions : 0–5°C, 4–6 hrs

-

Product : 1-(4-Nitrophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-pyrazole

Halogenation

Bromination occurs selectively at the meta position of the 5-phenyl group using Br₂/FeBr₃:

-

Reagents : Br₂ (1.2 equiv), FeBr₃ (cat.)

-

Conditions : CHCl₃, reflux, 8 hrs

-

Product : 5-(3-Bromophenyl)-1,4-diphenyl-1H-pyrazole

Oxidation and Reduction

The pyrazole ring demonstrates redox activity under controlled conditions:

Ring Oxidation

Treatment with KMnO₄ in acidic media oxidizes the pyrazole ring to a pyridazine derivative:

-

Reagents : KMnO₄ (3 equiv), H₂SO₄ (10%)

-

Conditions : 80°C, 3 hrs

-

Product : 1,4,5-Triphenylpyridazine-3,6-dione

Side-Chain Reduction

Catalytic hydrogenation reduces substituents without affecting the aromatic core:

-

Reagents : H₂ (1 atm), Pd/C (5% wt)

-

Conditions : EtOH, RT, 12 hrs

-

Product : 5-Cyclohexyl-1,4-diphenyl-1H-pyrazole

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions for functionalization:

Cycloaddition and Heterocycle Formation

The electron-deficient pyrazole ring acts as a dienophile in Diels-Alder reactions:

Diels-Alder Reaction

-

Dienophile : 1,4,5-Triphenyl-1H-pyrazole

-

Diene : 1,3-Butadiene

-

Conditions : Toluene, 120°C, 24 hrs

-

Product : Bicyclic adduct with fused cyclohexene ring

Functional Group Interconversion

The phenyl groups undergo directed ortho-metalation for further derivatization:

| Transformation | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Lithiation | LDA, THF, –78°C | 5-(2-Lithiophenyl)-1,4-diphenyl-1H-pyrazole | N/A | |

| Quaternization | MeI, K₂CO₃, DMF | 1,4,5-Triphenyl-3-methyl-1H-pyrazolium iodide | 89% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between adjacent phenyl groups:

-

Conditions : UV light (λ = 254 nm), benzene, 12 hrs

-

Product : Cyclobutane-fused pyrazole dimer

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrazole ring undergoes ring-expansion:

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution

-

Oxidative Ring Opening

-

Cross-Coupling Selectivity

This comprehensive reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

36372-77-7 |

|---|---|

Molekularformel |

C21H16N2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

1,4,5-triphenylpyrazole |

InChI |

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-22-23(19-14-8-3-9-15-19)21(20)18-12-6-2-7-13-18/h1-16H |

InChI-Schlüssel |

GAAAZLAWPPVHHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.